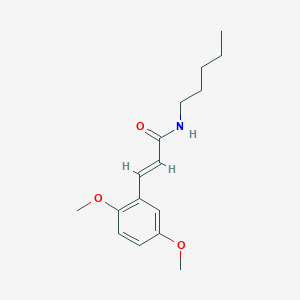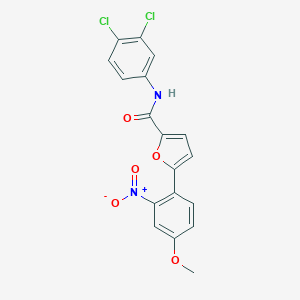![molecular formula C19H13N3O3S B254983 3-{4-nitrobenzyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254983.png)
3-{4-nitrobenzyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-nitrobenzyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has attracted significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the thieno[2,3-d]pyrimidine class of compounds, which have been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of 3-{4-nitrobenzyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival. It has been shown to inhibit the activity of topoisomerase II, a critical enzyme involved in DNA replication and repair, leading to the accumulation of DNA damage and cell death. It has also been found to inhibit the activity of protein kinase C (PKC), a signaling molecule involved in cell growth and survival, leading to the inhibition of cancer cell proliferation and survival.
Biochemical and Physiological Effects:
3-{4-nitrobenzyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of cancer cell growth and survival. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. Additionally, it has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, leading to the reduction of inflammation and pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-{4-nitrobenzyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is its potent anticancer activity against a broad range of cancer cell lines, making it a potential candidate for the development of new anticancer agents. It also has antifungal and antibacterial activity, which could be useful in the development of new antimicrobial agents. However, one of the limitations of this compound is its low solubility in water, which could make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of 3-{4-nitrobenzyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one. One potential direction is the development of new anticancer agents based on this compound. It could also be useful in the development of new antimicrobial agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new synthetic methods for this compound could lead to the production of more potent and selective analogs.
Synthesis Methods
The synthesis of 3-{4-nitrobenzyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 2-aminothiophene-3-carboxylic acid with 4-nitrobenzyl bromide and phenyl isocyanate in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran under reflux conditions for several hours. The resulting product is then purified by column chromatography or recrystallization to obtain a pure compound.
Scientific Research Applications
3-{4-nitrobenzyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit potent anticancer activity against a broad range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been found to have antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents. Additionally, it has been shown to have anti-inflammatory and analgesic effects, which could be useful in the treatment of various inflammatory and pain-related disorders.
properties
Product Name |
3-{4-nitrobenzyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one |
|---|---|
Molecular Formula |
C19H13N3O3S |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-[(4-nitrophenyl)methyl]-5-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H13N3O3S/c23-19-17-16(14-4-2-1-3-5-14)11-26-18(17)20-12-21(19)10-13-6-8-15(9-7-13)22(24)25/h1-9,11-12H,10H2 |
InChI Key |
GRVUACGHXSKOHH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254900.png)




![7-(4-methoxy-3-nitrophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B254908.png)

![N-allyl-N-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B254912.png)
![3-benzyl-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254915.png)


![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254924.png)
![isopropyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B254925.png)
